molecular formula C26H56N2O4 B14305456 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- CAS No. 120530-24-7

6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl-

Cat. No.: B14305456
CAS No.: 120530-24-7
M. Wt: 460.7 g/mol
InChI Key: HMCKPNYQDPHCGR-UHFFFAOYSA-N
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Description

6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is a complex organic compound that belongs to the class of amines and ethers. It is characterized by the presence of two oxygen atoms and two nitrogen atoms within a tetradecane chain, along with two hydroxyl groups and two octyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method involves the use of ethylene glycol and a diamine, followed by the introduction of octyl groups through alkylation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control.

Chemical Reactions Analysis

Types of Reactions

6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to act as a chelating agent makes it useful in binding metal ions and facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate
  • 3,6,9,12-tetraoxatetradecane-1,14-diol
  • 6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid

Uniqueness

6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is unique due to the presence of octyl groups, which enhance its hydrophobic properties and influence its solubility and reactivity. This makes it distinct from other similar compounds that may lack these hydrophobic groups.

Properties

CAS No.

120530-24-7

Molecular Formula

C26H56N2O4

Molecular Weight

460.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-hydroxyethyl(octyl)amino]ethoxy]ethoxy]ethyl-octylamino]ethanol

InChI

InChI=1S/C26H56N2O4/c1-3-5-7-9-11-13-15-27(17-21-29)19-23-31-25-26-32-24-20-28(18-22-30)16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3

InChI Key

HMCKPNYQDPHCGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCO)CCOCCOCCN(CCCCCCCC)CCO

Origin of Product

United States

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